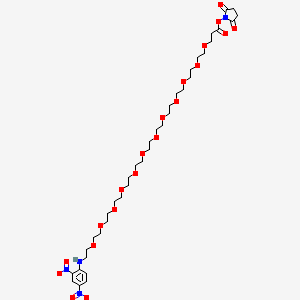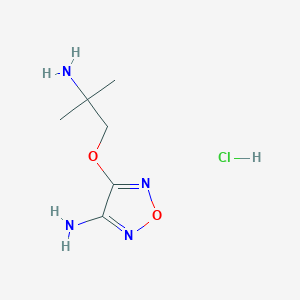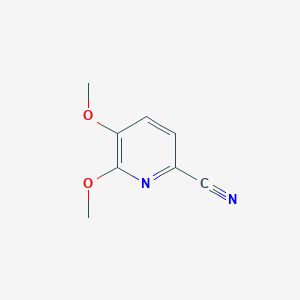
DNP-PEG12-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNP-PEG12-NHS ester is a compound that serves as a polyethylene glycol (PEG) linker containing a dinitrophenyl (DNP) moiety and an N-hydroxysuccinimide (NHS) ester terminal group . The DNP moiety is involved in biological applications such as ion transport across membranes, while the NHS ester can react with primary amines to form stable amide bonds . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .
Análisis Bioquímico
Biochemical Properties
DNP-PEG12-NHS ester plays a significant role in biochemical reactions due to its unique structure. The NHS ester group reacts with primary amines to form stable amide bonds, which is crucial for conjugation reactions. The DNP moiety is involved in biological applications such as ion transport across membranes . The hydrophilic PEG linker increases the water solubility of the compound, facilitating its use in aqueous media.
Cellular Effects
This compound influences various cellular processes by modifying proteins and enzymes within the cells. The formation of stable amide bonds with primary amines can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of cell surface proteins can alter cell signaling pathways, leading to changes in cellular responses. Additionally, the conjugation of this compound to intracellular proteins can impact gene expression and metabolic processes by modifying the activity of these proteins .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine groups on proteins and enzymes, resulting in the formation of covalent bonds. This reaction is highly specific and efficient, making this compound a valuable tool for protein modification. The DNP moiety can also participate in ion transport across membranes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under appropriate storage conditions, typically at -20°C. Its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of protein modification and cellular signaling .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular processes or causing cell death. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modify enzymes involved in metabolic processes, thereby affecting metabolic flux and metabolite levels. For example, the modification of enzymes involved in glycolysis or the citric acid cycle can alter the overall metabolic activity of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG linker facilitates its movement in aqueous environments, while the DNP moiety can interact with specific transporters or binding proteins. This interaction can influence the localization and accumulation of the compound within cells, affecting its overall activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the modification of mitochondrial proteins can lead to the accumulation of this compound within mitochondria, affecting mitochondrial function and cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DNP-PEG12-NHS ester involves the reaction of a PEG linker with a DNP moiety and an NHS ester terminal group. The reaction typically occurs under mild conditions to preserve the functional groups. The NHS ester is activated and reacts with primary amines to form stable amide bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes.
Análisis De Reacciones Químicas
Types of Reactions
DNP-PEG12-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines, NHS ester.
Conditions: Mild conditions to preserve functional groups.
Major Products
Aplicaciones Científicas De Investigación
DNP-PEG12-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of various compounds.
Biology: Involved in ion transport across membranes.
Medicine: Utilized in drug delivery systems due to its ability to form stable amide bonds with primary amines.
Industry: Employed in the production of PEGylated compounds to increase water solubility.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
DNP-PEG4-NHS ester: Similar structure but with a shorter PEG linker.
DNP-PEG8-NHS ester: Similar structure but with a medium-length PEG linker.
Uniqueness
DNP-PEG12-NHS ester is unique due to its longer PEG linker, which provides increased water solubility and flexibility in biological applications .
Propiedades
Número CAS |
1334178-01-6 |
|---|---|
Fórmula molecular |
C17H20N4O10 |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H20N4O10/c22-15-3-4-16(23)19(15)31-17(24)5-7-29-9-10-30-8-6-18-13-2-1-12(20(25)26)11-14(13)21(27)28/h1-2,11,18H,3-10H2 |
Clave InChI |
SDLCOOUHDFFHSC-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Números CAS relacionados |
1334178-01-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)

![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)


![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)
![2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride](/img/structure/B1440465.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)

![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)

